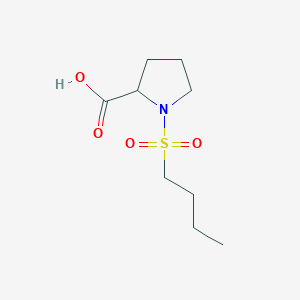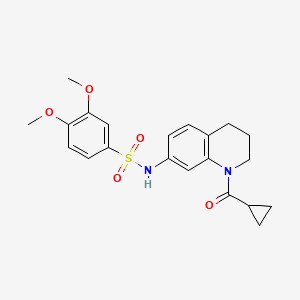
(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid” is a chemical compound offered by several suppliers such as Benchchem and ECHEMI . It is used in research and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of this compound is C12H14FNO2 . The InChI Key is WXRWCYJRYYTPQO-KOLCDFICSA-N . Unfortunately, the specific 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.24 g/mol . It has 16 heavy atoms, 6 of which are aromatic . The compound has a molar refractivity of 61.78 and a topological polar surface area (TPSA) of 49.33 Ų . It has a high gastrointestinal absorption and is BBB permeant . The compound is very soluble, with a solubility of 20.1 mg/ml .Aplicaciones Científicas De Investigación
Environmental Degradation of Fluorinated Compounds
A study by Liu and Avendaño (2013) reviews the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate of precursors to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through microbial pathways. This research is relevant for understanding how fluorinated intermediates, similar to the one , might degrade in environmental settings, potentially leading to the formation of persistent and toxic degradation products like PFOA and PFOS (Liu & Avendaño, 2013).
Fluorinated Alternatives and Environmental Concerns
Wang et al. (2013) discuss the transition to fluorinated alternatives to long-chain PFCAs and PFSAs, noting the lack of public information on these replacements and their environmental and health implications. The study identifies over 20 fluorinated substances used in various applications, underscoring the need for more research on their safety (Wang et al., 2013).
Analysis of Fluoroalkylether Substances
Munoz et al. (2019) review the analysis of emerging fluoroalkylether substances, including F-53B, Gen-X, and ADONA, in environmental and biomonitoring samples. This paper is relevant for understanding the methods used to detect and analyze fluorinated compounds in the environment, which may apply to the compound of interest (Munoz et al., 2019).
Toxicity and Risk Assessment of Fluorinated Compounds
A review by Luz et al. (2019) on the toxicity of perfluorohexanoic acid (PFHxA) provides insights into the assessment of human health risks associated with exposure to fluorotelomer-based substances and their degradation products. This research could be indirectly relevant to evaluating the safety of using fluorinated intermediates in scientific applications (Luz et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c28-19-11-9-17(10-12-19)13-18-14-25(26(30)31)29(15-18)27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24-25H,13-16H2,(H,30,31)/t18-,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXHSSPGYVPINR-CJAUYULYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![2,5-dichloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)


![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2921409.png)
![N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2921411.png)




![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2921417.png)
